Vat violet 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-19(13)29-23-17(25)11-9-15-21(23)27(33)16-10-12-18-24(22(16)28(15)34)30-20-8-4-2-6-14(20)26(18)32/h1-12H,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCBMAACUWYFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5NC7=CC=CC=C7C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063448 | |

| Record name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-87-7 | |

| Record name | Benzo[1,2-c:4,5-c′]diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(1,2-c:4,5-c')diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vat violet 13 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, also known by its Colour Index name C.I. 68700, is a synthetic vat dye belonging to the anthraquinone class of colorants.[1] Its complex polycyclic aromatic structure imparts a distinct blueish-purple hue, making it a valuable colorant for various substrates, particularly cellulosic fibers like cotton, due to its good affinity.[1] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No. 4424-87-7), with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Chemical Structure and Identification

This compound is a large, complex molecule with a heptacyclic ring system containing nitrogen and oxygen heteroatoms. Its formal chemical name is Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone.[2][3]

Chemical Structure:

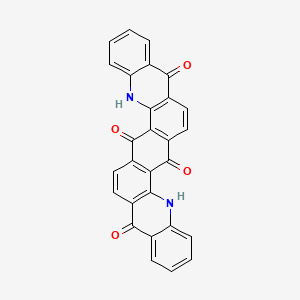

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4424-87-7 |

| C.I. Name | This compound, 68700 |

| IUPAC Name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone |

| Molecular Formula | C₂₈H₁₄N₂O₄[1] |

| Molecular Weight | 442.42 g/mol [1] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5NC7=CC=CC=C7C6=O[] |

| InChI | InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-19(13)29-23-17(25)11-9-15-21(23)27(33)16-10-12-18-24(22(16)28(15)34)30-20-8-4-2-6-14(20)26(18)32/h1-12H,(H,29,31)(H,30,32)[] |

Chemical and Physical Properties

This compound is a deep purple powder with limited solubility in common solvents. Its high molecular weight and extensive aromatic system contribute to its stability and color.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Deep purple powder | [1] |

| Boiling Point (predicted) | 777.7 ± 60.0 °C | |

| Density (predicted) | 1.487 g/cm³ | |

| Solubility | Insoluble in water. Slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene. | [1][5] |

| Behavior in Acid | In concentrated sulfuric acid, it appears dark orange. Upon dilution, a purple precipitate is formed. | [1][5] |

| Leuco Form | The reduced leuco form is dark blue. The acidic reduction leuco form is brown. | [1] |

Synthesis

The manufacturing of this compound involves a multi-step process starting from 1,5-dichloroanthraquinone.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

-

Condensation: 1,5-Dichloroanthracene-9,10-dione is condensed with two equivalents of 2-Aminobenzoic acid. This reaction is typically carried out in the presence of a copper catalyst.[1]

-

Cyclization: Following the condensation step, the intermediate product undergoes cyclization to form the final this compound molecule.[1]

Further details regarding reaction conditions such as temperature, pressure, solvent, and purification methods are not specified in the available literature.

Applications

The primary application of this compound is as a dye for cotton fabrics, exhibiting good affinity for the material.[1] It can also be used for dyeing wool.[1] Its application extends to direct, anti-pollution, and discharge printing methods.[1]

Spectral Data

Specific spectral data (e.g., UV-Vis, IR, NMR) for this compound (CAS 4424-87-7) are not available in the searched literature. The UV-Vis spectrum of the parent compound, anthraquinone, shows an absorption maximum at 323 nm.[6] The introduction of electron-donating substituents, such as the amino groups in the structure of this compound, is known to cause a bathochromic (red) shift in the absorption spectrum.[6]

Safety and Toxicology

No specific toxicological data or a comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS 4424-87-7) could be located in the public domain through the conducted searches. It is important to note that safety information available for "Solvent Violet 13" (CAS 81-48-1) is not applicable to this compound, as they are distinct chemical compounds. As with all chemical compounds, appropriate laboratory safety precautions should be taken when handling this compound.

Conclusion

This compound is a well-established anthraquinone vat dye with a defined chemical structure and a known, albeit generally described, synthetic pathway. Its primary utility lies in the dyeing of cellulosic fibers. While key chemical and physical properties have been identified, there is a notable lack of publicly available, detailed experimental protocols for its synthesis, as well as comprehensive spectral and toxicological data. This information gap presents an opportunity for further research to fully characterize this commercially significant colorant.

References

An In-depth Technical Guide to the Characterization of Vat Violet 13 (CAS No. 4424-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Vat Violet 13, a synthetic anthraquinone dye with the CAS number 4424-87-7. The document details its physicochemical properties, synthesis, and analytical characterization methodologies. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for key analytical techniques are provided, along with visual representations of the synthesis pathway and a general analytical workflow using the Graphviz DOT language. This guide is intended to be a valuable resource for professionals in research and development who are working with or studying this compound.

Introduction

This compound, also known as C.I. 68700, is a vat dye belonging to the anthraquinone class of colorants.[1] Vat dyes are characterized by their application in a soluble, reduced "leuco" form, which is subsequently oxidized to an insoluble pigment within the substrate, resulting in excellent fastness properties. This compound is a deep purple powder and is utilized in the dyeing of cotton and wool, as well as in printing applications.[2][3] Its robust chemical structure imparts high stability, making its characterization essential for quality control, process optimization, and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various matrices and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4424-87-7 | [1] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molecular Weight | 442.42 g/mol | [1][4] |

| Appearance | Deep purple powder | [2][3] |

| Density | 1.487 g/cm³ | --- |

| Boiling Point | 777.7 °C at 760 mmHg (Predicted) | --- |

| Melting Point | Not available | --- |

| Solubility | Insoluble in water; slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene. | [2][3] |

| Reaction in H₂SO₄ | Dark orange in concentrated sulfuric acid, with a purple precipitate upon dilution. | [2][3] |

Synthesis

The synthesis of this compound is typically achieved through the condensation and subsequent cyclization of 1,5-dichloroanthracene-9,10-dione with 2-aminobenzoic acid in the presence of a copper catalyst.[1][5]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent Violet 13 - Solvent Violet B - Transparent Violet S-B from Emperor Chem [emperordye.com]

- 3. This compound | 4424-87-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Low Price this compound Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

Spectroscopic Analysis of Vat Violet 13: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the anthraquinone dye, Vat Violet 13 (C.I. 68700). Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this document presents its known qualitative properties. To further facilitate research and analysis in this area, a detailed spectroscopic analysis of a structurally related and well-characterized anthraquinone dye, Solvent Violet 13 (C.I. 60725), is included as a case study. This guide furnishes detailed experimental protocols for key spectroscopic techniques and includes visualizations of experimental workflows to aid researchers, scientists, and professionals in the fields of dye chemistry and drug development.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 68700, is a synthetic dye belonging to the anthraquinone class.[1] Dyes of this class are characterized by their anthraquinone core structure, which imparts good stability and colorfastness.[2] Vat dyes, in particular, are known for their application method which involves reduction to a soluble leuco form before being oxidized back to the insoluble pigment within the substrate, leading to excellent fastness properties.[3]

This compound is described as a deep purple or blue-light purple powder.[1][4][5] It is insoluble in water but slightly soluble in organic solvents such as pyridine, 1,2,3,4-tetrahydronaphthalene, and xylene.[1][4][5]

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound, 68700 | [1] |

| CAS Number | 4424-87-7 | [1] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molecular Weight | 442.42 g/mol | [1] |

| Physical Appearance | Deep purple powder | [1][4][5] |

| Solubility | Insoluble in water; slightly soluble in pyridine, 1,2,3,4-tetrahydronaphthalene, and xylene | [1][4][5] |

Spectroscopic Data and Analysis

Case Study: Solvent Violet 13 (C.I. 60725)

Solvent Violet 13 is a synthetic anthraquinone dye with a published set of spectroscopic data.[6][7][8]

Table 2: UV-Visible Spectroscopic Data for Solvent Violet 13

| Wavelength (λmax) | Absorbance | Solvent | Reference |

| Data not available | Data not available | Data not available | [6] |

Note: While a UV-Vis spectrum is available in the PubChem database, specific peak maxima and absorbance values are not explicitly listed.

Table 3: FT-IR Spectroscopic Data for Solvent Violet 13

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Data not available in a tabulated format | Characteristic peaks for anthraquinone structure, including C=O and C=C stretching vibrations. | [6] |

Note: An FT-IR spectrum is available in the PubChem database, which can be used for qualitative analysis.

Table 4: NMR Spectroscopic Data for Solvent Violet 13

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | Data not available | Data not available | Aromatic and substituent protons | |

| ¹³C | Data not available | Data not available | Aromatic, carbonyl, and substituent carbons |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of anthraquinone dyes like this compound.

UV-Visible (UV-Vis) Spectroscopy

-

Solution Preparation: Prepare a stock solution of the dye in a suitable organic solvent (e.g., pyridine, xylene) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Rinse the cuvette with the dye solution before filling it.

-

Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 400-800 nm).

-

Identify the wavelength of maximum emission.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the dry dye powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg) in a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent will depend on the solubility of the dye.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a dye.

Caption: Workflow for the spectroscopic analysis of a dye.

Conclusion

This technical guide has summarized the available information on the spectroscopic properties of this compound. While quantitative experimental data for this specific dye is sparse, the provided analysis of the related compound, Solvent Violet 13, along with detailed, generalized experimental protocols and a clear experimental workflow, offers a valuable resource for researchers. The methodologies and comparative data presented herein are intended to support further investigation into the spectroscopic characteristics of this compound and other related anthraquinone dyes, aiding in their application in materials science and drug development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. static.fibre2fashion.com [static.fibre2fashion.com]

- 4. This compound | 4424-87-7 [chemicalbook.com]

- 5. Low Price this compound Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 6. Solvent Violet 13 | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solvent Violet 13 - Wikipedia [en.wikipedia.org]

- 8. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]

A Technical Guide to the Solubility of Vat Violet 13 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Vat Violet 13 (C.I. 68700), an anthraquinone-based vat dye. Due to the general insolubility of vat dyes in their pigment form, this document outlines their solubility in a selection of organic solvents and provides detailed experimental protocols for determining solubility. This information is critical for professionals in research and development who require precise control over dissolution for applications ranging from new formulation development to toxicological studies.

Introduction to this compound

This compound, with the chemical formula C₂₈H₁₄N₂O₄ and a molecular weight of 442.42 g/mol , is a deep purple powder.[1] Like other vat dyes, it is insoluble in water. Its application in dyeing processes requires a chemical reduction (vatting) to a soluble leuco form, which has an affinity for textile fibers. Following application, the leuco form is oxidized back to the insoluble pigment, trapping it within the fiber. Understanding its limited solubility in organic solvents is crucial for alternative applications and analytical procedures.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in organic solvents is limited. The available information is qualitative, indicating slight solubility in specific solvents. This data is summarized in the table below.

| Organic Solvent | CAS Number | Temperature (°C) | Solubility |

| Pyridine | 110-86-1 | Not Specified | Slightly Soluble[1][2] |

| 1,2,3,4-Tetrahydronaphthalene | 119-64-2 | Not Specified | Slightly Soluble[1][2] |

| Xylene | 1330-20-7 | Not Specified | Slightly Soluble[1][2] |

| Water | 7732-18-5 | Not Specified | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of sparingly soluble compounds like vat dyes.

Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This is a widely used method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired organic solvent (e.g., pyridine, xylene).

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, cease agitation and allow the flasks to stand in the constant temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Record the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Accurately dilute the filtered supernatant samples with the organic solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Calculation:

-

Calculate the solubility (e.g., in g/L or mg/mL) by multiplying the determined concentration by the dilution factor.

-

Logical Workflow for Solubility Determination

Caption: Workflow for Determining this compound Solubility.

High-Performance Liquid Chromatography (HPLC) Method

For a more sensitive and specific quantification, HPLC can be utilized.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the Shake-Flask Method (Section 3.1, Step 1).

-

-

Sample Preparation:

-

Follow the same procedure as described in the Shake-Flask Method (Section 3.1, Step 2).

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile or methanol) and water, potentially with additives like formic acid or ammonium acetate to improve peak shape. A gradient elution may be necessary.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: A UV-Vis or Diode Array Detector (DAD) set to the λmax of this compound.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the filtered supernatant samples (diluted if necessary) into the HPLC system.

-

Integrate the peak corresponding to this compound and determine its area.

-

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the samples and calculate the solubility, accounting for any dilutions.

-

Signaling Pathway for Method Selection

Caption: Decision Pathway for Analytical Method Selection.

Conclusion

References

An In-depth Technical Guide to Vat Violet 13 (C₂₈H₁₄N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vat Violet 13 (C.I. 68700), an anthraquinone-based dye. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores the broader relevance of its chemical class to the field of drug development and cellular signaling pathways.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the anthraquinone class of dyes, known for their characteristic polycyclic aromatic structure. Its properties are summarized below. While extensive experimental data is available for its application as a colorant, specific spectroscopic and thermal analysis data are not widely published in public literature.

| Property | Value | Citation(s) |

| IUPAC Name | Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone | [1] |

| C.I. Name | This compound, C.I. 68700 | [2] |

| CAS Number | 4424-87-7 | [1][2] |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 442.42 g/mol | [1][2] |

| Appearance | Deep purple powder | [1][2] |

| Solubility | Insoluble in water; slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene. | [1][2] |

| Behavior in Acid | Dissolves in concentrated H₂SO₄ to form a dark orange solution; dilution precipitates a purple solid. | [1][2] |

| Leuco Form (Reduced) | The reduced (leuco) form is dark blue in an alkaline vat; the acidic reduction form is brown. | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application as a textile dye. These protocols are based on established chemical principles for this class of compounds.

Synthesis of this compound

The synthesis is based on the Ullmann condensation reaction, followed by cyclization. The process involves the reaction of 1,5-dichloroanthraquinone with two equivalents of 2-aminobenzoic acid.

Reaction: 1,5-Dichloroanthracene-9,10-dione + 2 x 2-Aminobenzoic acid → (Condensation) → Intermediate → (Cyclization) → this compound

Materials and Equipment:

-

1,5-Dichloroanthracene-9,10-dione

-

2-Aminobenzoic acid (Anthranilic acid)

-

Copper (I) chloride (or other copper catalyst)

-

Potassium carbonate (or other base)

-

High-boiling point solvent (e.g., nitrobenzene or N-Methyl-2-pyrrolidone)

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Filtration apparatus

-

Drying oven

Procedure:

-

Vessel Preparation: Charge the reaction vessel with the high-boiling point solvent, 1,5-dichloroanthracene-9,10-dione, and 2-aminobenzoic acid (molar ratio approx. 1:2.2).

-

Catalyst and Base Addition: Add the copper catalyst and potassium carbonate to the mixture.

-

Inert Atmosphere: Purge the vessel with nitrogen gas to create an inert atmosphere, preventing oxidation.

-

Condensation Reaction: Heat the mixture with stirring to a temperature of 180-210°C. Maintain this temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cyclization: Cool the reaction mixture slightly and add a dehydrating agent or increase the temperature further as required by the specific protocol to induce intramolecular cyclization, forming the final tetrone structure.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solvent.

-

Purification: Isolate the crude this compound precipitate by filtration. Wash the filter cake sequentially with the reaction solvent, followed by ethanol and hot water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 80-100°C.

Application Protocol: Vat Dyeing of Cotton

Vat dyeing is a multi-step process that exploits the differential solubility of the dye's oxidized and reduced forms.

Principle: The insoluble this compound pigment is chemically reduced in an alkaline solution to its water-soluble "leuco" form. This leuco dye has an affinity for cellulosic fibers. Once adsorbed onto the fiber, it is re-oxidized to the original insoluble pigment, trapping it within the fiber matrix.

Materials and Equipment:

-

This compound powder

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)

-

Cotton substrate (fabric or yarn)

-

Dyeing vessel (vat)

-

Oxidizing agent (e.g., hydrogen peroxide or air)

-

Soaping agent (detergent)

Procedure:

-

Vat Preparation (Reduction):

-

Prepare a stock solution by pasting the this compound powder with a small amount of water.

-

In the main dyeing vessel, prepare a solution of sodium hydroxide and sodium hydrosulfite in water, heated to 50-60°C.

-

Add the dye paste to this reducing bath. The solution will change color as the insoluble violet dye is reduced to its soluble dark blue leuco form. Allow 15-20 minutes for complete reduction.

-

-

Dyeing:

-

Introduce the pre-wetted cotton substrate into the dyebath.

-

Maintain the temperature at 50-60°C for 45-60 minutes, ensuring the material is fully submerged and agitated periodically for even dye uptake.

-

-

Oxidation:

-

Remove the substrate from the dyebath and squeeze out excess liquor.

-

Expose the material to air. The oxygen in the air will oxidize the leuco dye back to its insoluble violet form. This process can be accelerated by treating the substrate in a dilute solution of an oxidizing agent like hydrogen peroxide or sodium perborate.

-

-

Soaping:

-

To improve fastness properties and remove loosely adhering surface dye, treat the dyed material in a hot detergent solution (soaping) at or near boiling for 15-20 minutes.

-

-

Final Rinse:

-

Thoroughly rinse the soaped material with hot and then cold water.

-

Dry the finished substrate.

-

Relevance to Drug Development and Signaling Pathways

While there is no specific public data linking this compound to any biological activity, its core chemical structure, anthraquinone, is a "privileged scaffold" in medicinal chemistry and drug development. Many natural and synthetic anthraquinone derivatives exhibit significant pharmacological properties, particularly as anticancer agents.[3]

The planar, polycyclic aromatic structure of anthraquinones allows them to intercalate into DNA, disrupting replication and transcription.[1] Furthermore, modifications to the anthraquinone core can create compounds that inhibit crucial enzymes like topoisomerase-II, which is vital for managing DNA topology during cell division.[1]

Potential Signaling Pathway Modulation

The biological activity of some anthraquinone derivatives has been linked to the modulation of specific cellular signaling pathways. For instance, certain anthraquinones can induce apoptosis (programmed cell death) in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[4][5] An overabundance of ROS can trigger stress-activated signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.

ROS/JNK-Mediated Apoptosis Pathway:

-

An anthraquinone derivative enters the cell and generates ROS.

-

Elevated ROS levels cause cellular stress, leading to the activation (phosphorylation) of JNK.

-

Activated JNK can phosphorylate proteins in the Bcl-2 family, leading to mitochondrial dysfunction.

-

The stressed mitochondria release cytochrome c into the cytoplasm.

-

Cytochrome c activates a cascade of caspase enzymes, which are the executive enzymes of apoptosis, leading to cell death.

Given that this compound is a complex anthraquinone derivative, its potential biological activities and interactions with cellular pathways remain an unexplored area for research.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Logical workflow for the synthesis of this compound.

Caption: The core mechanism of the vat dyeing process.

References

The Enduring Legacy of Color: An In-depth Technical Guide to Anthraquinone Vat Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, chemical principles, and diverse applications of anthraquinone vat dyes. From their revolutionary impact on the textile industry to their emerging roles in modern technology and medicine, this document serves as a detailed resource for professionals engaged in materials science, chemical synthesis, and drug discovery.

A Journey Through Time: The Historical Development of Anthraquinone Vat Dyes

The story of anthraquinone vat dyes is a testament to the transformative power of synthetic chemistry. Prior to their discovery, the textile industry relied on natural dyes, which often lacked the brilliance and durability required for high-quality fabrics.

A pivotal moment arrived in 1901 when German chemist René Bohn , working for BASF, synthesized the first anthraquinone vat dye, Indanthrene Blue RS (now known as C.I. Vat Blue 4) .[1][2] This discovery, born from an attempt to create a superior indigo dye, resulted in a compound with exceptional fastness to light, washing, and even bleaching agents.[1][2] The name "Indanthrene" itself is a fusion of "Indigo" and "Anthracene," reflecting its conceptual origins.

Following this breakthrough, the early 20th century saw a rapid expansion in the range of available anthraquinone vat dyes.[1] Notable developments include:

-

1901 : Flavanthrone (C.I. Vat Yellow 1) was synthesized, expanding the color palette.

-

1920 : The discovery of the brilliant Caledon Jade Green (C.I. Vat Green 1) by Scottish Dyes Ltd. marked another significant milestone, offering a previously unattainable vibrant green hue with excellent fastness.

Initially, the production of these dyes was complex and costly, limiting their use to high-end textiles. However, advancements in chemical engineering and the development of new synthetic routes throughout the 20th century gradually made them more accessible for a wider range of applications.

The Chemistry of Anthraquinone Vat Dyes

Anthraquinone vat dyes are complex organic molecules characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. Their insolubility in water is a key feature, contributing to their excellent fastness properties once applied to a substrate.[3][4][5] The application of these dyes involves a fascinating reversible chemical transformation known as "vatting."

The Vatting Process: From Insoluble Pigment to Soluble Leuco Form

The vatting process converts the insoluble anthraquinone pigment into a water-soluble form that can penetrate textile fibers. This is achieved through a reduction reaction in an alkaline medium, typically using sodium hydrosulfite (Na₂S₂O₄) as the reducing agent and sodium hydroxide (NaOH) to provide the necessary alkalinity.[4][6][7]

The reduction converts the carbonyl groups (C=O) of the anthraquinone structure into hydroxyl groups (-OH), forming the sodium salt of the leuco-anthraquinone. This "leuco" form is soluble in water and possesses an affinity for cellulosic fibers like cotton.[4][6][7]

Dyeing and Oxidation

Once the dye is in its soluble leuco form, the textile material is immersed in the dyebath. The leuco dye molecules penetrate the amorphous regions of the fibers. After the dyeing process, the fabric is exposed to air or treated with a chemical oxidizing agent, such as hydrogen peroxide or sodium perborate.[6] This oxidation step reverses the reduction, converting the soluble leuco form back into the original insoluble pigment. This in-situ regeneration of the insoluble dye within the fiber structure is the key to the exceptional wash fastness of vat dyes.[3]

Manufacturing of Anthraquinone Vat Dyes

The industrial production of anthraquinone vat dyes is a multi-step process that begins with the synthesis of the anthraquinone core, followed by a series of chemical modifications to produce the desired dye molecule.

A common starting material for many anthraquinone dyes is 2-aminoanthraquinone.[1][8] The synthesis of Indanthrone (C.I. Vat Blue 4), for example, involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures (220-235 °C).[8] This is followed by an intramolecular cyclization and oxidation to yield the final dye molecule.[8]

Performance Characteristics of Anthraquinone Vat Dyes

Anthraquinone vat dyes are renowned for their outstanding fastness properties, making them a preferred choice for applications demanding high durability.

| Dye Name (C.I. Name) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |

| Indanthrone (Vat Blue 4) | 7-8 | 5 | 4-5 |

| Caledon Jade Green (Vat Green 1) | 7-8 | 5 | 4 |

| Vat Yellow 2 | 7 | 4-5 | 4 |

| Vat Orange 1 | 6-7 | 4 | 3-4 |

| Vat Brown 1 | 7 | 5 | 4 |

| Vat Black 25 | 7 | 5 | 4 |

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash and rubbing fastness (where 5 is the highest). These values can vary slightly depending on the dyeing process and the substrate.[3][9][10]

Applications of Anthraquinone Vat Dyes

While the textile industry remains the primary consumer of anthraquinone vat dyes, their unique properties have led to their adoption in a variety of other fields.

Textile Industry

The exceptional fastness of anthraquinone vat dyes makes them ideal for dyeing cellulosic fibers such as cotton, linen, and viscose rayon.[3][4] They are extensively used for:

-

Workwear and Uniforms: Where garments are subjected to frequent and harsh laundering.[3]

-

High-Quality Apparel: For clothing where color longevity is a key selling point.

-

Home Textiles: Including towels, bedding, and upholstery, which require good light and wash fastness.

-

Denim: While indigo is the traditional dye for denim, anthraquinone vat dyes are used to achieve specific shades and improve fastness.

High-Performance Pigments

The inherent insolubility and stability of anthraquinone vat dyes make them excellent candidates for use as high-performance pigments.[11][12] After appropriate physical modification to control particle size and crystal form, they are used in:

-

Automotive Coatings: Providing brilliant colors with exceptional weather and light resistance.[12]

-

Industrial Paints: For applications requiring long-term durability.

-

Plastics and Polymers: To impart vibrant and stable colors.[11]

-

Printing Inks: For high-quality and lightfast prints.

Organic Electronics

In recent years, the unique electronic properties of anthraquinone derivatives have attracted interest in the field of organic electronics. Their electron-accepting nature makes them suitable for use as:

-

n-type Organic Semiconductors: In organic field-effect transistors (OFETs) and other electronic devices.

-

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs): Although their performance in this application is still under investigation.[13][14][15]

Biomedical and Drug Development Applications

The anthraquinone scaffold is a common motif in many biologically active compounds, and researchers are exploring the potential of anthraquinone dyes and their derivatives in medicine.[16][17][18][19][20]

-

Anticancer Agents: Some anthraquinone derivatives have shown promise as anticancer drugs by intercalating with DNA or inhibiting key enzymes involved in cell proliferation.[16][17][18][19][20]

-

Fluorescent Probes: The fluorescent properties of certain anthraquinone derivatives make them useful as probes for biological imaging and diagnostics.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of anthraquinone vat dyes in a laboratory setting. Safety Precautions: These procedures involve hazardous chemicals and high temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Synthesis of Indanthrone (C.I. Vat Blue 4) from 2-Aminoanthraquinone

This protocol is a laboratory-scale adaptation of the industrial process for synthesizing Indanthrone.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Anhydrous potassium acetate

-

High-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)

-

Ethanol

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine potassium hydroxide and anhydrous potassium acetate in the high-boiling point solvent.

-

Heat the mixture to approximately 150°C with stirring to ensure complete dissolution of the alkali.

-

Gradually add 2-aminoanthraquinone to the mixture while maintaining the temperature.

-

Slowly raise the temperature of the reaction mixture to 220-235°C and maintain it for 2-3 hours. The color of the mixture will change as the reaction progresses.

-

After the reaction is complete, cool the mixture to below 100°C and cautiously add ethanol to precipitate the product.

-

Filter the crude product and wash it with hot ethanol to remove the solvent and unreacted starting materials.

-

Wash the filter cake with hot water until the filtrate is neutral.

-

Dry the purified Indanthrone in an oven at 80-100°C.

Application of an Anthraquinone Vat Dye to Cotton Fabric

This protocol describes a typical exhaust dyeing method for applying a vat dye to a cotton fabric sample.[6][21][22][23][24]

Materials:

-

Anthraquinone vat dye (e.g., C.I. Vat Blue 4)

-

Cotton fabric sample (pre-scoured and bleached)

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Wetting agent

-

Leveling agent

-

Sodium chloride (NaCl) (optional, as an exhausting agent)

-

Hydrogen peroxide (H₂O₂) or sodium perborate (oxidizing agent)

-

Soap or synthetic detergent

Procedure:

-

Vatting:

-

Prepare a stock solution of the vat dye by pasting it with a small amount of wetting agent and warm water.

-

In a separate beaker, prepare the reducing solution by dissolving the required amounts of sodium hydroxide and sodium hydrosulfite in water.

-

Add the dye paste to the reducing solution and heat to 50-60°C for 10-15 minutes, stirring gently until the dye is completely reduced and solubilized (the solution will change color).[6][21][23]

-

-

Dyeing:

-

Fill a dyebath with the required volume of water and add the wetting and leveling agents.

-

Add the vatted dye solution to the dyebath and stir.

-

Introduce the pre-wetted cotton fabric into the dyebath at a temperature of about 40°C.

-

Gradually raise the temperature to the recommended dyeing temperature (typically 60-80°C for most anthraquinone vat dyes) and hold for 45-60 minutes.[6]

-

If necessary, add sodium chloride in portions to aid exhaustion of the dye onto the fabric.

-

-

Rinsing and Oxidation:

-

After dyeing, remove the fabric from the dyebath and rinse it with cold water to remove excess alkali and reducing agent.

-

Oxidize the leuco dye back to its insoluble form by either exposing the fabric to air for a sufficient period or by treating it in a bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) at 50-60°C for 15-20 minutes. The original color of the dye will develop during this step.

-

-

Soaping:

-

To improve fastness and achieve the final, stable shade, soap the dyed fabric at or near the boil in a solution containing 1-2 g/L of soap or a synthetic detergent for 15-20 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed fabric.

-

Conclusion

Anthraquinone vat dyes represent a remarkable class of colorants that have shaped the textile industry for over a century. Their synthesis, rooted in fundamental principles of organic chemistry, yields products with unparalleled fastness properties. While their traditional application in textiles remains significant, the unique chemical and physical characteristics of the anthraquinone scaffold are paving the way for exciting new applications in high-performance materials and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and historical context of these dyes can inspire innovation and the development of novel materials and therapies with lasting impact.

References

- 1. static.fibre2fashion.com [static.fibre2fashion.com]

- 2. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]

- 3. textilelearner.net [textilelearner.net]

- 4. longwayeducation.com [longwayeducation.com]

- 5. britannica.com [britannica.com]

- 6. Vat Dyeing Process of Cotton [textilepad.com]

- 7. youtube.com [youtube.com]

- 8. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 9. ijrpr.com [ijrpr.com]

- 10. Vat Dyes | Comparison with 2 Other Common Types [vietextile.com]

- 11. ispigment.com [ispigment.com]

- 12. Innovation Leads the Future: Zhenyan Chemical Providing Pigment Red 177-Revolutionizing Automotive Decorative Coatings Industry - Zhenyan [zhenyanchem.com]

- 13. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells [diva-portal.org]

- 16. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anthraquinones and cancer treatment | Research Starters | EBSCO Research [ebsco.com]

- 19. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. textilecoach.net [textilecoach.net]

- 22. Textile Insight: Dyeing of 100 % cotton fabric using vat dyes by pad dye continuous method (Pad jig method). [textileinsight.blogspot.com]

- 23. benchchem.com [benchchem.com]

- 24. scribd.com [scribd.com]

A Technical Guide to the Photophysical Characterization of Anthraquinone-Based Vat Dyes: A Case Study Perspective on Vat Violet 13

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core photophysical properties of anthraquinone-based vat dyes, with a conceptual focus on Vat Violet 13. Due to a lack of specific published data for this compound, this document presents a framework for the characterization of this class of compounds, detailing the experimental protocols for determining quantum yield and fluorescence lifetime.

Introduction to this compound and Anthraquinone Dyes

This compound, a member of the anthraquinone dye family, is primarily utilized in the textile industry for its robust dyeing properties.[1][2][3] Anthraquinone dyes are characterized by their anthraquinone core structure and are known for their stability.[4] While extensively used for coloration, their fluorescent properties are less commonly characterized in public literature. However, some anthraquinone derivatives are known to exhibit fluorescence, although often with low quantum yields.[4] Understanding the quantum yield and fluorescence lifetime of these compounds is crucial for exploring their potential in applications beyond textiles, such as in materials science or as fluorescent probes, should their properties be favorable.

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

The two key parameters that define the fluorescence characteristics of a molecule are its quantum yield (Φ) and fluorescence lifetime (τ).

-

Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield indicates a more efficient fluorescent molecule.

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[6] It is an intrinsic property of a fluorophore and can be influenced by its molecular environment.

Quantitative Data for Anthraquinone-Based Dyes

| Parameter | Typical Value/Range for Anthraquinone Dyes | Significance |

| Quantum Yield (Φ) | Low (e.g., < 0.1) | Indicates that non-radiative decay processes are dominant. |

| Fluorescence Lifetime (τ) | Nanoseconds (ns) | Provides insights into the excited state dynamics and sensitivity to the environment. |

| Absorption Maximum (λabs) | Varies | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | Varies | Defines the color of the emitted light. |

| Stokes Shift | Varies | The difference between absorption and emission maxima; a larger shift is often desirable to minimize self-absorption. |

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental methodologies for determining the quantum yield and fluorescence lifetime of a fluorescent compound.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined by either a relative or an absolute method.[5]

3.1.1. Relative Quantum Yield Measurement

This is the most common method and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7]

Experimental Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and absorption/emission properties similar to the sample under investigation.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[7]

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

3.1.2. Absolute Quantum Yield Measurement

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the sample with a known absorbance at the excitation wavelength.

-

Measurement Setup: Place the sample cuvette inside an integrating sphere coupled to a spectrofluorometer.

-

Scattering Measurement: Measure the spectrum of the excitation light scattered by the solvent (blank).

-

Sample Measurement: Measure the spectrum of the sample, which will include both the scattered excitation light and the emitted fluorescence.

-

Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the emitted fluorescence to the difference in the integrated intensity of the scattered excitation light with and without the sample.

Determination of Fluorescence Lifetime

Fluorescence lifetime can be measured using time-domain or frequency-domain techniques.

3.2.1. Time-Domain Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon.[9]

Experimental Protocol:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

-

Sample Excitation: Excite the sample with short pulses of light at a high repetition rate.

-

Photon Counting: Detect the emitted photons and measure the time difference between the excitation pulse and the arrival of each photon.

-

Data Acquisition: Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). The instrument response function (IRF) of the system must be measured and deconvolved from the experimental data for accurate lifetime determination.

3.2.2. Frequency-Domain Measurement

This method involves exciting the sample with sinusoidally modulated light and measuring the phase shift and demodulation of the emitted fluorescence relative to the excitation light.[10]

Experimental Protocol:

-

Instrumentation: Use a frequency-domain fluorometer equipped with a modulated light source (e.g., laser or LED) and a phase-sensitive detector.

-

Sample Excitation: Excite the sample with light whose intensity is modulated at a high frequency.

-

Phase and Modulation Measurement: Measure the phase shift (the delay in the fluorescence emission relative to the excitation) and the demodulation (the change in the amplitude of the fluorescence signal) at various modulation frequencies.

-

Data Analysis: The fluorescence lifetime can be calculated from the measured phase shift and demodulation values.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining quantum yield and fluorescence lifetime.

Caption: Workflow for Relative Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

While specific photophysical data for this compound remains elusive in the current scientific literature, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for determining quantum yield and fluorescence lifetime are applicable to the broader class of anthraquinone-based vat dyes. The insights gained from such studies are essential for unlocking the potential of these compounds in advanced applications beyond their traditional use in the textile industry. Further research into the photophysical properties of this compound and related dyes is encouraged to expand their scientific and technological utility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat dye - Wikipedia [en.wikipedia.org]

- 3. This compound | 4424-87-7 [chemicalbook.com]

- 4. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. edinst.com [edinst.com]

- 9. horiba.com [horiba.com]

- 10. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for Vat Violet 13 Dyeing of Cotton Fibers

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form.[1][2] This process, known as "vatting," involves the chemical reduction of the dye in an alkaline medium to its water-soluble "leuco" form, which has an affinity for the textile fibers.[3][4] Once the fiber has absorbed the leuco dye, it is oxidized back to its original insoluble pigment form, trapping it within the fiber.[1][4] This method results in dyeings with excellent fastness properties, particularly to washing and light.[2][5]

C.I. Vat Violet 13 is an anthraquinone-based vat dye that produces a blue-purple shade on cotton fibers and is noted for its good affinity for cotton.[6][7] These application notes provide a detailed protocol for the dyeing of cotton fibers with this compound, intended for use by researchers and scientists in textile chemistry and drug development.

Data Presentation

The following tables summarize the typical quantitative data for the key stages of the this compound dyeing process on cotton.

Table 1: Recipe for this compound Dyeing of Cotton

| Component | Concentration | Purpose |

| This compound | 0.5 - 2.0% (owf) | Colorant |

| Sodium Hydroxide (NaOH) | 4.5 - 7.5 g/L | Provides alkalinity for reduction |

| Sodium Hydrosulfite (Na₂S₂O₄) | 1.5 - 10 g/L | Reducing agent to solubilize the dye |

| Wetting Agent | 1.0 g/L | Improves fabric wettability |

| Sequestering Agent | 2.0 g/L | Chelates metal ions in water |

| Leveling Agent | 1.0 - 2.0 g/L | Promotes even dye uptake |

| Glauber's Salt (Na₂SO₄) | 10 g/L | Electrolyte to aid exhaustion |

(owf: on the weight of fabric)

Table 2: Process Parameters for this compound Dyeing of Cotton

| Process Stage | Temperature | Duration |

| Pretreatmen (Desizing & Mercerization) | Room Temperature | 48 hours (Desizing), 2 minutes (Mercerization) |

| Vatting | 50 - 60°C | 45 minutes |

| Dyeing | 60 - 65°C | 60 minutes |

| Oxidation | Ambient | 15 minutes |

| Soaping | 95 - 100°C | 10 - 15 minutes |

Experimental Protocols

1. Pretreatment of Cotton Fibers

Prior to dyeing, it is essential to prepare the cotton fabric to ensure optimal dye uptake and levelness.

-

Desizing : The cotton fabric is impregnated with water and stored at room temperature for 48 hours to allow enzymes to degrade any starch-based sizing materials. The fabric is then thoroughly washed.[8]

-

Mercerization : The desized fabric is treated with a 25% solution of caustic soda for 2 minutes at room temperature. This process swells the cotton fibers, increasing their luster, strength, and dye affinity. The fabric is then rinsed thoroughly to remove the alkali and dried.[8]

2. Vatting (Reduction)

This step converts the insoluble this compound into its soluble leuco form.

-

Prepare a dyebath with the required amount of water and add the wetting agent, sequestering agent, and leveling agent.[9]

-

Heat the bath to 50°C and add the this compound dye paste.

-

In a separate vessel, dissolve the sodium hydroxide and sodium hydrosulfite in hot water.

-

Add the alkaline reducing solution to the dyebath.

-

Maintain the temperature at 55°C for 45 minutes, allowing the dye to be fully reduced. The color of the bath will change, indicating the formation of the leuco dye.[9]

3. Dyeing

-

Add Glauber's salt to the reduced dyebath.[9]

-

Introduce the pretreated cotton fabric into the dyebath.

-

Raise the temperature to 65°C and continue dyeing for 60 minutes with gentle agitation to ensure even dye penetration.[9]

4. Oxidation

This step re-converts the soluble leuco dye back to its insoluble pigment form within the cotton fibers.

-

Remove the dyed fabric from the dyebath and squeeze out the excess liquor.

-

Expose the fabric to air for 15 minutes to allow for initial oxidation.[10]

-

For a more controlled oxidation, the fabric can be treated with an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L) at 30-50°C for 10 minutes.[1]

5. After-treatment (Soaping)

Soaping removes any unfixed dye from the fabric surface and helps to develop the true shade and improve fastness properties.

-

Prepare a soaping bath containing 1.0-2.0 g/L of detergent and 1.0-2.0 g/L of soda ash.[1]

-

Treat the oxidized fabric in this bath at 95-100°C for 10-15 minutes.[1]

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed fabric.

Mandatory Visualization

Caption: Experimental workflow for this compound dyeing of cotton fibers.

Caption: Chemical transformation and uptake of this compound during dyeing.

References

- 1. textiletrainer.com [textiletrainer.com]

- 2. textilelearner.net [textilelearner.net]

- 3. textilestudycenter.com [textilestudycenter.com]

- 4. cottoninc.com [cottoninc.com]

- 5. scribd.com [scribd.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Low Price this compound Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 8. ijaar.org [ijaar.org]

- 9. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vat Dyes-vatdeys [vdyes.com]

Application of Vat Violet 13 in Electrochemical Sensor Development: A Generalized Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, a member of the anthraquinone class of dyes, possesses a chemical structure that suggests potential utility in the development of electrochemical sensors.[1] While direct applications of this compound in this field are not extensively documented in current literature, the broader family of anthraquinone derivatives has been successfully employed in the fabrication of sensitive and selective electrochemical sensors for a variety of analytes.[2][3][4][5] This document provides a detailed application note and generalized protocols based on the electrochemical properties of anthraquinone-based compounds, offering a foundational methodology for researchers interested in exploring the potential of this compound in electrochemical sensing.

The core of this proposed application lies in the reversible redox chemistry of the anthraquinone moiety.[2][6] This electrochemical behavior can be harnessed to either directly detect an analyte through its interaction with the dye or to mediate electron transfer between the analyte and the electrode surface. By immobilizing this compound onto an electrode, it is hypothesized that a robust and reusable sensor can be developed.

Principle of Sensing

The proposed sensing mechanism is based on the electrochemical activity of the anthraquinone groups within the this compound molecule. When immobilized on an electrode surface, these groups can undergo a reversible two-electron, two-proton reduction/oxidation process. This electron transfer generates a measurable current that can be correlated to the concentration of a target analyte. The interaction between the analyte and the immobilized this compound can manifest in several ways to produce a detectable signal, including:

-

Direct Electrochemical Detection: The analyte itself may be electrochemically active and its interaction with the modified electrode surface can enhance or suppress the electrochemical signal of this compound.

-

Catalytic Effect: The immobilized this compound may exhibit electrocatalytic activity towards the oxidation or reduction of the target analyte, leading to an amplified signal.

-

Affinity-Based Sensing: The binding of the analyte to the this compound layer could alter the electrochemical properties of the dye, resulting in a change in the measured current or potential.

Quantitative Data Summary

The following table summarizes typical performance characteristics of electrochemical sensors based on anthraquinone derivatives for the detection of various analytes. These values can serve as a benchmark for the development and optimization of a this compound-based sensor.

| Sensor Configuration | Analyte | Linear Range | Detection Limit (LOD) | Reference |

| Multiwalled Carbon Nanotube Modified Glassy Carbon Electrode | Acid Green 25 (anthraquinone dye) | 1.0 × 10⁻⁷ to 7.0 × 10⁻⁶ mol·L⁻¹ | 2.7 × 10⁻⁹ mol·L⁻¹ | [2][7] |

| Anthraquinone/Activated Carbon Modified Glassy Carbon Electrode | Acetaminophen | 0.1 µM to 700 µM | 0.05 µM | [3] |

| Electrochemically Activated Glassy Carbon Electrode | Food Yellow 3 | 0.005 to 1.0 µM | 0.00167 µM | [8] |

| Fe₂O₃/MWCNTs-COOH/Triton X-100 Modified Carbon Paste Electrode | Orange G | 0.1–20.0 μM | 0.05 μM | [8] |

| Fe₂O₃/MWCNTs-COOH/Triton X-100 Modified Carbon Paste Electrode | Orange II | 0.2–50.0 μM | 0.1 μM | [8] |

Experimental Protocols

The following are generalized protocols for the development and characterization of an electrochemical sensor using an anthraquinone-based dye like this compound.

Protocol 1: Preparation of a this compound-Modified Glassy Carbon Electrode (GCE)

Materials:

-

Glassy Carbon Electrode (GCE)

-

This compound

-

High-purity solvent (e.g., N,N-Dimethylformamide - DMF)

-

Alumina slurry (0.3 and 0.05 µm)

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Electrode Polishing:

-

Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

-

Rinse thoroughly with deionized water.

-

Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.

-

Dry the electrode under a stream of high-purity nitrogen gas.

-

-

Preparation of this compound Solution:

-

Prepare a 1 mM solution of this compound in a suitable solvent like DMF.

-

-

Electrode Modification (Drop-Casting Method):

-

Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the this compound solution onto the polished GCE surface.

-

Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.

-

The resulting modified electrode should have a uniform, thin film of this compound.

-

Protocol 2: Electrochemical Characterization and Analyte Detection

Apparatus:

-

Potentiostat/Galvanostat with a three-electrode cell setup

-

This compound-modified GCE (Working Electrode)

-

Platinum wire or graphite rod (Counter Electrode)

-

Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)

-

Electrochemical cell

Procedure:

-

Electrochemical Characterization:

-

Place the three electrodes in an electrochemical cell containing a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

-

Perform Cyclic Voltammetry (CV) within a potential window where the anthraquinone redox peaks are expected (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s. This will confirm the successful immobilization of the electroactive this compound.

-

-

Analyte Detection (using Differential Pulse Voltammetry - DPV):

-

Prepare a series of standard solutions of the target analyte in the supporting electrolyte.

-

Record the DPV response of the modified electrode in the blank supporting electrolyte.

-

Add increasing concentrations of the analyte to the electrochemical cell and record the DPV response after each addition.

-

The change in the peak current or potential can be used to construct a calibration curve.

-

Visualizations

Caption: Experimental workflow for the development of a this compound-modified electrochemical sensor.

Caption: Proposed signaling pathway for analyte detection using a this compound-modified electrode.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. Anthraquinone/activated carbon electrochemical sensor and its application in acetaminophen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CICECO Publication » Synthesis of anthraquinone derivatives (as electrochemical sensors) [ciceco.ua.pt]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Vat Violet 13 as a Photosensitizer in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, also known as C.I. 68700, is a robust anthraquinone dye recognized for its stability and strong light absorption. While traditionally used in the textile industry, its core anthraquinone structure suggests significant potential as a photosensitizer in organic synthesis. Anthraquinone and its derivatives are well-documented photocatalysts capable of promoting a variety of chemical transformations through energy transfer or electron transfer mechanisms upon photoexcitation.

This document provides an overview of the potential applications of this compound as a reusable, heterogeneous photosensitizer. The protocols and data presented are based on the known reactivity of the anthraquinone core, offering a starting point for researchers to explore its utility in synthetic applications. It is important to note that while the fundamental photochemical principles are well-established for anthraquinones, specific experimental data for this compound in these synthetic contexts is limited in publicly available literature. The provided protocols are therefore representative and may require optimization.

Principle of Anthraquinone Photosensitization

Anthraquinones are effective photosensitizers due to their favorable photophysical properties. Upon absorption of light (typically in the UVA or visible region), the anthraquinone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the primary photoactive species.

The triplet anthraquinone can initiate chemical reactions through two main pathways:

-

Energy Transfer: The excited triplet sensitizer can transfer its energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo further reaction (e.g., [2+2] cycloadditions).

-

Electron Transfer/Hydrogen Atom Transfer (HAT): The excited triplet sensitizer can act as a potent oxidant, abstracting an electron or a hydrogen atom from a suitable substrate to generate radical intermediates, which then react further (e.g., oxidation of alcohols).

Due to its insolubility in most common organic solvents, this compound is expected to act as a heterogeneous photosensitizer, which offers the significant advantage of easy recovery and recyclability.

Photophysical Properties

Specific photophysical data for this compound are not widely available. However, the properties of the parent compound, 9,10-anthraquinone (AQ), provide a strong basis for its potential as a photosensitizer.

| Property | Value (for 9,10-Anthraquinone) | Significance |

| Molar Absorptivity (ε) | High in the UVA/Visible region | Efficient light absorption is crucial for a photosensitizer. |

| Triplet Energy (ET) | ~62 kcal/mol | Determines the range of substrates that can be activated via energy transfer. |

| Intersystem Crossing Quantum Yield (ΦISC) | ~0.90[1][2][3] | A high quantum yield ensures efficient formation of the photoactive triplet state. |

Applications in Organic Synthesis

Based on the known reactivity of anthraquinone photosensitizers, this compound is a promising candidate for catalyzing a range of organic transformations.

Photocatalytic Oxidation of Benzylic Alcohols

Anthraquinones are known to photocatalyze the aerobic oxidation of benzylic alcohols to the corresponding aldehydes or ketones. This transformation is of great importance in organic synthesis for the production of valuable carbonyl compounds.

Experimental Protocol: Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

This compound

-

Benzyl alcohol

-

Toluene (or another suitable non-polar solvent)

-

Light source (e.g., 390-420 nm LED array)

-

Reaction vessel (e.g., Schlenk tube or photoreactor)

-

Magnetic stirrer and stir bar

-

Oxygen source (e.g., balloon or air pump)

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (5 mol%, e.g., 22 mg for a 1 mmol reaction scale).

-

Add benzyl alcohol (1.0 mmol, 104 µL).

-

Add 5 mL of toluene.

-

Seal the tube, and then purge with oxygen (or air) for 5 minutes using a balloon. Maintain a positive pressure of oxygen (or continue to bubble air through the solution).

-

Place the reaction vessel in front of the light source and begin vigorous stirring. Ensure the reaction mixture is maintained at room temperature.

-

Irradiate the mixture with a 405 nm LED lamp.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS.

-

Upon completion, stop the irradiation and stirring.

-